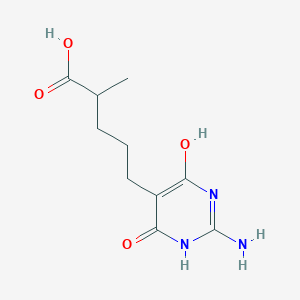
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is a complex organic compound with the molecular formula C12H19N3O4. This compound is characterized by its pyrimidine ring structure, which is substituted with amino and hydroxy groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amino acids under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for nucleotide analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its amino and hydroxy groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic acid
- 5-(4-Amino-2,6-dihydroxy-5-pyrimidinyl)pentanoic acid
Uniqueness
Compared to similar compounds, 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
79333-29-2 |
|---|---|
Molekularformel |
C10H15N3O4 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-5(9(16)17)3-2-4-6-7(14)12-10(11)13-8(6)15/h5H,2-4H2,1H3,(H,16,17)(H4,11,12,13,14,15) |
InChI-Schlüssel |
ZRVFXJCNQSGHJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


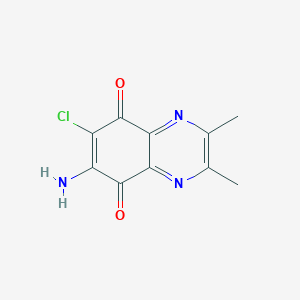
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
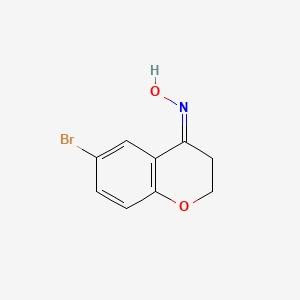
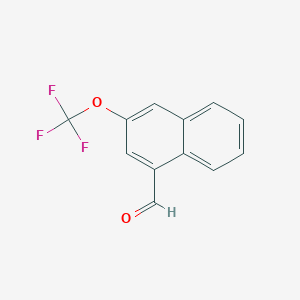
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)


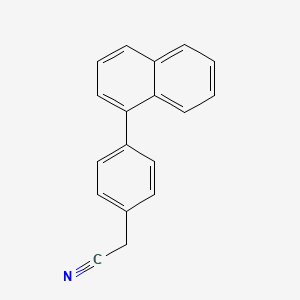


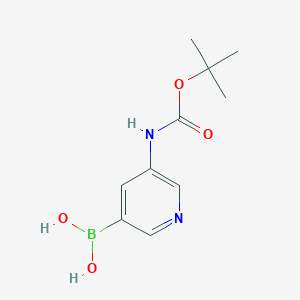
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
